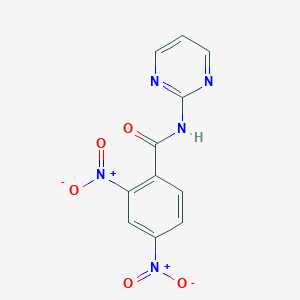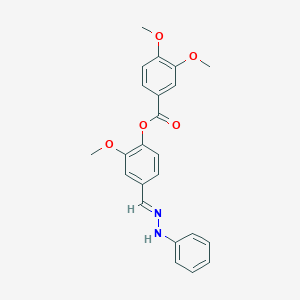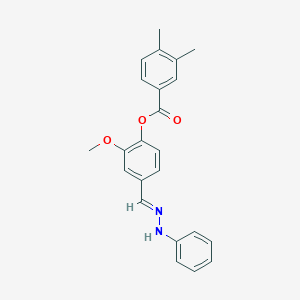![molecular formula C23H18Br2N2OS B370876 9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B370876.png)
9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one is a complex organic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes bromobenzylidene and bromophenyl groups attached to a tetrahydrothiazoloquinazoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-bromoaniline to form an intermediate Schiff base. This intermediate is then cyclized with a thiazole derivative under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.
Scientific Research Applications
9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
- (9E)-9-(4-fluorobenzylidene)-5-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
Uniqueness
The uniqueness of 9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one lies in its specific bromine substitutions, which can influence its reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H18Br2N2OS |
|---|---|
Molecular Weight |
530.3g/mol |
IUPAC Name |
(9E)-5-(4-bromophenyl)-9-[(4-bromophenyl)methylidene]-5,6,7,8-tetrahydro-[1,3]thiazolo[2,3-b]quinazolin-3-one |
InChI |
InChI=1S/C23H18Br2N2OS/c24-17-8-4-14(5-9-17)12-16-2-1-3-19-21(16)26-23-27(20(28)13-29-23)22(19)15-6-10-18(25)11-7-15/h4-12,22H,1-3,13H2/b16-12+ |
InChI Key |
ZKUBWKSCQIIBMW-FOWTUZBSSA-N |
SMILES |
C1CC(=CC2=CC=C(C=C2)Br)C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Br |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Br)/C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Br)C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-methylphenoxy)-N-(2-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370805.png)
![N-(4,6-dimethyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B370806.png)
![2-(2-methylphenoxy)-N-(4'-{[(2-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370807.png)

![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B370811.png)



![Diethyl 1-[3-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate](/img/structure/B370815.png)
